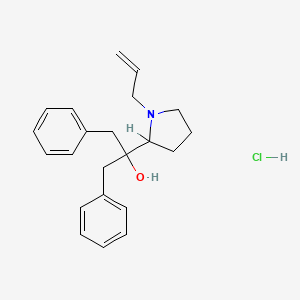
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is a chemical compound with a complex structure, featuring an allyl group, two benzyl groups, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with allyl bromide, followed by the introduction of benzyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate product to obtain the desired compound, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-2-benzylpyrrolidine: Similar structure but lacks the additional benzyl group.
1-Benzyl-2-pyrrolidinemethanol: Similar structure but lacks the allyl group.
2-Benzylpyrrolidine: Lacks both the allyl and additional benzyl groups.
Uniqueness
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is unique due to its combination of allyl and benzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
79820-11-4 |
|---|---|
Molecular Formula |
C22H28ClNO |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
1,3-diphenyl-2-(1-prop-2-enylpyrrolidin-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c1-2-15-23-16-9-14-21(23)22(24,17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20;/h2-8,10-13,21,24H,1,9,14-18H2;1H |
InChI Key |
VCLDPVAHQKSIPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















